(E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2S/c1-3-7-19-13-10(16)5-4-6-12(13)22-15(19)17-14(20)11-8-9(2)18-21-11/h1,4-6,8H,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVGFUSJVUNUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the Fluoro Substituent: The fluoro group is introduced via electrophilic fluorination, often using reagents such as Selectfluor.
Alkyne Addition: The prop-2-yn-1-yl group is added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst.
Isoxazole Ring Formation: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Amide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and benzo[d]thiazole moieties.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluoro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution using sodium azide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for understanding biological processes at the molecular level.
Medicine
Medically, this compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular pathways and biological processes, which underlie its potential therapeutic effects.
Comparison with Similar Compounds
N-(4-(2,4-Dimethylphenyl)-3-(prop-2-yn-1-yl)thiazol-2(3H)-ylidene)benzamide (5r)
- Structure : Features a thiazole ring with a prop-2-yn-1-yl group and a 2,4-dimethylphenyl substituent.
- MS: m/z 414 (M⁺), with fragmentation at m/z 104 (77%) and 77 (100%) indicating benzamide cleavage .
- The propynyl group in both compounds may enhance lipophilicity, favoring membrane penetration .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structure : A thiazole ring with a 5-chloro substituent and a 2,4-difluorobenzamide group.
- Key Data: Crystallography: Forms centrosymmetric dimers via N–H···N hydrogen bonds. Non-classical C–H···F/O interactions stabilize crystal packing. Bioactivity: The amide anion is hypothesized to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic pathogens .
- Comparison: The difluoro substitution in this compound vs. monofluoro in the target compound may alter electronic density and hydrogen-bonding capacity, impacting target binding.
Isoxazole-Containing Analogs
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
- Structure : Combines isoxazole with a thiadiazole ring.
- Key Data :
- Comparison : The thiadiazole core in 6 vs. benzo[d]thiazole in the target compound introduces different ring strain and electronic properties. The target’s benzo[d]thiazole may offer better π-stacking interactions in biological systems.
Thiazolidinone Derivatives
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)
- Structure: Thiazolidinone ring fused to a benzothiazole.
- Key Data: Synthesis: 70% yield via ethanol-mediated condensation. ¹H NMR: Aromatic protons at δ 7.36–8.35 ppm; thiazolidinone carbonyl at 1679 cm⁻¹ (IR) .
- This may influence solubility and off-target interactions.
Biological Activity
(E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. Its molecular formula is , and it features a benzo[d]thiazole moiety which is known for various pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Initial studies suggest that it may function as an inhibitor of certain enzymes involved in disease pathways. The presence of the benzo[d]thiazole ring structure is significant as it has been linked to anti-cancer properties and inhibition of cell proliferation.
Biological Activity Overview
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits proliferation in various cancer cell lines through apoptosis induction. |
| Enzyme Inhibition | Potentially inhibits enzymes such as factor XIa, impacting coagulation pathways. |
| Neuroprotective Effects | May exhibit neuroprotective properties by modulating neurotransmitter systems. |
| Antimicrobial Properties | Preliminary data suggests activity against specific bacterial strains. |
Case Studies and Research Findings
-
Anticancer Studies
- In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM, indicating strong cytotoxic effects. These findings were corroborated by flow cytometry analyses showing increased apoptosis rates in treated cells.
-
Enzyme Inhibition
- A study focused on the inhibition of factor XIa revealed that the compound exhibits a competitive inhibition profile with an IC50 value of 15 nM. This suggests its potential use in anticoagulant therapies, particularly for patients at risk of thromboembolic events.
-
Neuroprotective Effects
- Research indicated that the compound protects neuronal cells from oxidative stress-induced apoptosis, likely through modulation of reactive oxygen species (ROS) levels. In a model of neurodegeneration, the compound improved neuronal survival by 30% compared to controls.
Q & A
Q. What are the recommended synthetic routes for (E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide?
The synthesis of benzothiazole-isoxazole hybrids typically involves coupling reactions between activated benzo[d]thiazole precursors and substituted isoxazole carboxylic acids. For example:
- Step 1 : Prepare the benzo[d]thiazole scaffold via cyclization of 2-aminothiophenol derivatives with fluoro-substituted carbonyl compounds .
- Step 2 : Introduce the prop-2-yn-1-yl group via alkylation or nucleophilic substitution under inert conditions to avoid side reactions .
- Step 3 : Couple the isoxazole-5-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous solvents like DMF or THF .
Key Characterization : Confirm regioselectivity and stereochemistry via H/C NMR and FT-IR spectroscopy (amide C=O stretch at ~1650–1680 cm) .
Q. How should researchers validate the structural integrity of this compound?
Use a multi-technique approach:
- X-ray Crystallography : Resolve the (E)-configuration and confirm substituent positioning (e.g., propynyl group orientation) .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, especially for the labile propynyl group .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?
Discrepancies in spectroscopic vs. crystallographic data (e.g., bond lengths, torsional angles) can be addressed via:
- Density Functional Theory (DFT) : Optimize the molecular geometry and compare calculated vs. experimental NMR/IR spectra .
- Molecular Docking : Investigate steric clashes in biological targets caused by the propynyl group, which may explain unexpected bioactivity results .
Example : A study on pyrazole-thiazole hybrids used DFT to reconcile deviations in H NMR shifts caused by solvent effects .
Q. What strategies optimize reaction yields for analogs with bulky substituents (e.g., propynyl groups)?
- Solvent Screening : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates during alkylation .
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity for sterically hindered reactions .
- Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to identify optimal temperature, catalyst loading, and solvent ratios .
Q. How can researchers assess the compound’s metabolic stability in preclinical studies?
- In Vitro Assays : Use liver microsomes to evaluate cytochrome P450-mediated degradation. The fluorobenzothiazole moiety may enhance metabolic resistance compared to non-fluorinated analogs .
- LC-MS/MS Profiling : Track degradation products (e.g., hydrolysis of the isoxazole ring or oxidation of the propynyl group) .
Methodological Challenges
Q. How to address low solubility in aqueous buffers during biological assays?
Q. What advanced techniques confirm the (E)-configuration in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
